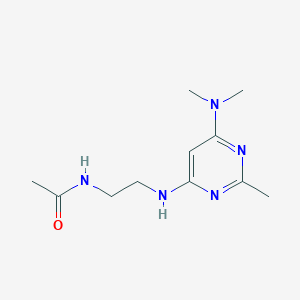

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide

Description

N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide is a pyrimidine-based acetamide derivative characterized by a dimethylamino substituent at the 6-position of the pyrimidine ring and an aminoethylacetamide side chain. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, enzymes, and receptors. The dimethylamino group enhances solubility through its basicity, while the acetamide moiety provides hydrogen-bonding capacity, critical for target engagement.

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-8-14-10(7-11(15-8)16(3)4)13-6-5-12-9(2)17/h7H,5-6H2,1-4H3,(H,12,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRWKTKKHUKDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide can be accomplished through several routes. One common method involves the alkylation of 6-(dimethylamino)-2-methylpyrimidin-4-amine with ethyl bromoacetate, followed by subsequent acetamidation using ammonium acetate in the presence of a suitable catalyst.

- Step 1: Alkylation:

React 6-(dimethylamino)-2-methylpyrimidin-4-amine with ethyl bromoacetate.

Conditions: Use a polar aprotic solvent like dimethyl sulfoxide (DMSO), with potassium carbonate as a base, at 60-70°C.

- Step 2: Acetamidation:

Treat the intermediate with ammonium acetate.

Conditions: Conduct the reaction in ethanol at reflux temperature for 6-8 hours.

Industrial Production Methods: In industrial settings, the production is scaled up using continuous flow reactors to ensure higher yields and purity. The process involves optimized reaction times, temperatures, and the use of robust catalysts to ensure consistency and efficiency.

Chemical Reactions Analysis

- Oxidation:

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide undergoes oxidation when exposed to strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

Reagents: Hydrogen peroxide or peracids.

Conditions: Aqueous medium at room temperature.

- Reduction:

The compound can be reduced, particularly the acetamide moiety, using reducing agents like lithium aluminum hydride.

Conditions: Anhydrous ether solvents at low temperatures.

- Substitution:

It engages in nucleophilic substitution reactions, especially at the dimethylamino group, resulting in various substituted derivatives.

Reagents: Alkyl halides or acyl chlorides.

Conditions: Conducted in polar solvents with bases such as sodium hydroxide or potassium carbonate.

- N-Oxide derivatives:

- Reduced amide:

- Substituted pyrimidines:

Scientific Research Applications

Chemistry: In organic synthesis, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide serves as a precursor for the development of more complex molecules and functional materials. It is utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology: In biological research, it acts as a ligand in studying enzyme interactions and receptor binding. Its pyrimidine core is essential for understanding nucleotide analog interactions.

Medicine: Medically, this compound is explored for its potential as a pharmacophore in drug design, particularly in developing treatments for cancer and infectious diseases due to its ability to interact with specific molecular targets.

Industry: Industrially, it finds applications in the production of advanced materials, including polymers and coatings, due to its unique chemical properties that impart desirable mechanical and thermal stability.

Mechanism of Action

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism often involves binding to active sites, altering enzymatic activity, or modulating receptor functions. Key pathways include inhibition of specific kinases or proteases, which can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Hydroxy and Alkyl Groups

- 2-(2-n-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide (): Features a hydroxy group at position 4 and an n-butyl chain at position 2. The hydroxy group increases polarity but may reduce metabolic stability compared to the dimethylamino group in the target compound. The N,N-dimethylacetamide lacks the aminoethyl linker, reducing conformational flexibility.

Thioether and Thioester Linkages

- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (): Contains a sulfur bridge (thioether) at position 2 of the pyrimidine.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():

Combines a thioether and thietanyloxy group. The ester moiety introduces hydrolytic susceptibility, contrasting with the stable acetamide in the target compound.

Acetamide Side Chain Modifications

N-Aryl and N-Alkyl Substituents

- However, the sulfanyl linker reduces hydrogen-bonding capacity compared to the aminoethyl group.

- The isopropyl group on the acetamide increases steric bulk, which may affect target accessibility relative to the aminoethyl group.

Spatial Arrangement and Crystallography

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (): Crystal structure analysis reveals a dihedral angle of 91.9° between the pyrimidine and benzene rings, creating a non-planar conformation. The C–S bond lengths (1.759–1.795 Å) indicate partial double-bond character due to p-π conjugation, stabilizing the molecule. In contrast, the aminoethyl linker in the target compound allows for greater rotational freedom and hydrogen bonding.

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine core, a dimethylamino group, and an acetamide moiety. Its molecular formula is , with a molecular weight of 427.5 g/mol. The presence of the dimethylamino group enhances solubility and bioavailability, critical factors for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide |

While specific mechanisms for this compound's biological activity are not fully elucidated, it is believed to interact with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor functions, contributing to its therapeutic effects in oncology and infectious diseases.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives containing pyrimidine rings have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Study:

A study on pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways. The specific IC50 values for these compounds ranged from 5 µM to 20 µM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide has also been explored for its antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring and substituents significantly influence the biological activity of the compound. Electron-donating groups enhance activity against specific targets, while steric factors can affect binding affinity and selectivity.

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.